molecular formula C22H24N2O2SSe B12753753 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- CAS No. 172255-94-6

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo-

Cat. No.: B12753753
CAS No.: 172255-94-6
M. Wt: 459.5 g/mol
InChI Key: CIPSKTPOYSVXQW-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, a seleno group, and various other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- typically involves multiple steps, starting with the preparation of the pyrimidinone core This can be achieved through the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- can undergo various types of chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to modify the oxidation state of the seleno group or other functional groups.

    Substitution: Various substitution reactions can occur, particularly at the seleno group or the pyrimidinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the seleno group can lead to the formation of selenoxides, while reduction can yield selenides or other reduced forms.

Scientific Research Applications

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing selenium.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

    Medicine: Its potential as a therapeutic agent, particularly in the treatment of diseases where selenium-containing compounds have shown efficacy, is of interest.

    Industry: The compound could be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- is not fully understood, but it is believed to involve interactions with specific molecular targets. The seleno group, in particular, may play a key role in these interactions, potentially affecting redox processes and enzyme activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione: A related compound with a similar core structure but lacking the seleno and thioxo groups.

    6-(3,5-Dimethylphenyl)seleno-2,4(1H,3H)-pyrimidinedione: Another related compound that includes the seleno group but differs in other functional groups.

Uniqueness

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

172255-94-6

Molecular Formula

C22H24N2O2SSe

Molecular Weight

459.5 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)selanyl-5-ethyl-1-(phenylmethoxymethyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C22H24N2O2SSe/c1-4-19-20(25)23-22(27)24(14-26-13-17-8-6-5-7-9-17)21(19)28-18-11-15(2)10-16(3)12-18/h5-12H,4,13-14H2,1-3H3,(H,23,25,27)

InChI Key

CIPSKTPOYSVXQW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)[Se]C3=CC(=CC(=C3)C)C

Origin of Product

United States

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